alpha-Mangostin
Overview
Description
Alpha-mangostin is a naturally occurring xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana). This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
Mechanism of Action
Target of Action
Alpha-Mangostin interacts with multiple targets in the body. It has been found to inhibit Chikungunya virus (CHIKV) by interacting with the E2–E1 heterodimeric glycoprotein and the ADP-ribose binding cavity of the nsP3 macrodomain . It also inhibits the TRPV3 calcium ion channel, which is vital for maintaining skin health . Furthermore, it has been shown to inhibit β-lactamase, an enzyme that contributes to antibiotic resistance .
Mode of Action
This compound exerts its effects through various mechanisms. For instance, it inhibits CHIKV infection and replication by interacting with multiple CHIKV target proteins . It also inhibits TRPV3, reducing calcium influx and cytokine release, thereby protecting cells from TRPV3-induced death . In the context of antibiotic resistance, α-Mangostin inhibits β-lactamase in a dose-dependent manner .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to activate the SIRT1/3-FOXO3a pathway, which is associated with cell survival and longevity . It also modulates the PI3K/AKT signaling pathway, which is involved in cell proliferation and survival . Furthermore, it has been found to inhibit the fatty acid synthase pathway, which is associated with lipogenesis in cancer cells .
Pharmacokinetics
The pharmacokinetics of α-Mangostin have been studied in rats. Following intravenous administration, the disposition of α-Mangostin in rat plasma was biphasic, subdivided into a fast distribution and a slow elimination phase . Its oral bioavailability was found to be low
Result of Action
This compound has been shown to induce apoptosis in various cell types. For instance, it induces apoptosis in cervical cancer cells by increasing BAX protein, decreasing caspase-3/7 activation, and increasing anti-apoptotic BCL-2 protein . It also induces apoptosis and inhibits metastasis of breast cancer cells via regulating RXRα-AKT signaling pathway .
Action Environment
The action of α-Mangostin can be influenced by environmental factors. For instance, its antifungal activity was investigated under conditions of 28 ± 1 °C and 95 ± 5% relative humidity . .
Biochemical Analysis
Biochemical Properties
Alpha-Mangostin has been found to interact with various enzymes and proteins. It exhibits significant inhibition against OXA-48, a carbapenem-hydrolyzing class D β-lactamase . The docking analysis revealed that the 7-hydroxyl group of this compound formed hydrogen bonds with Thr197 and Trp222, whereas the 5-hydroxyl group and the 4-carbonyl group interacted with Lys116 and Met115 .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it inhibits TGF-β1-induced Smad2/3 phosphorylation and alpha-smooth muscle actin (α-SMA) expression in hepatic stellate cells (HSCs) in a dose-dependent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It enhances the sirtuin1/nuclear factor erythroid 2 related factor-2 (SIRT1/Nrf2) signaling and its downstream cascade genes concurrently with the inhibition of the nuclear factor kappa B (NF-κB) and the inflammatory cytokines (tumor necrosis factor-alpha and interleukine-6) signaling .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It was found that this compound inhibited OXA-48 reversibly through a non-competitive and dose-dependent inhibition mode .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-mangostin can be extracted from the dried pericarps of mangosteen using various methods. One common method involves the use of high-performance liquid chromatography (HPLC) to verify the product’s purity . Another method includes microwave-assisted extraction, which optimizes parameters such as extraction time, microwave power, and solvent percentage to achieve high yields .
Industrial Production Methods: For industrial applications, this compound is typically extracted using a combination of ethanol solutions and macroporous resin HPD-400 for purification . The process involves soaking and extracting the mangosteen shells, concentrating the extract, and using a polyamide column for adsorption and gradient elution .
Chemical Reactions Analysis
Types of Reactions: Alpha-mangostin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with different reagents and conditions to form major products such as antioxidants and anti-inflammatory agents .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethyl acetate, dichloromethane, ethanol, and water . The conditions for these reactions are optimized to enhance the yield and purity of the desired products.
Major Products: The major products formed from the reactions of this compound include antioxidants, anti-inflammatory agents, and other bioactive compounds that contribute to its pharmacological properties .
Scientific Research Applications
Alpha-mangostin has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its potential as a natural antioxidant and its ability to form complexes with other molecules .
Biology: In biological research, this compound is investigated for its effects on cell proliferation, apoptosis, and metastasis. It has shown promise in regulating signaling pathways involved in cancer cell growth .
Medicine: In medicine, this compound is explored for its therapeutic potential in treating conditions such as autoimmune hepatitis, breast cancer, and skin inflammation .
Industry: In the industrial sector, this compound is used in the development of natural health supplements and skincare products due to its antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Alpha-mangostin is part of a group of xanthones found in mangosteen. Similar compounds include beta-mangostin, gamma-mangostin, gartanine, and mangostinone . What sets this compound apart is its higher abundance in the mangosteen pericarp and its broader range of pharmacological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and diverse pharmacological activities make it a valuable subject of research and development.
Properties
IUPAC Name |
1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-12(2)6-8-14-16(25)10-19-21(22(14)27)23(28)20-15(9-7-13(3)4)24(29-5)17(26)11-18(20)30-19/h6-7,10-11,25-27H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRIZKKCNOBBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210420 | |
Record name | Mangostin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | alpha-Mangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in methanol | |
Record name | Mangostin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Faint yellow to yellow powder | |
CAS No. |
6147-11-1 | |
Record name | α-Mangostin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6147-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mangostin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mangostin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14371 | |
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Record name | Mangostin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139154 | |
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Record name | Mangostin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Mangostin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Mangostin | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,6-Trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | MANGOSTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6RIV93RU1 | |
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Record name | Mangostin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | alpha-Mangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 - 181 °C | |
Record name | alpha-Mangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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